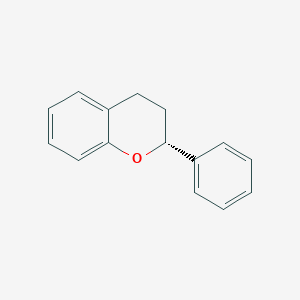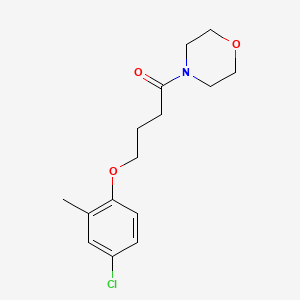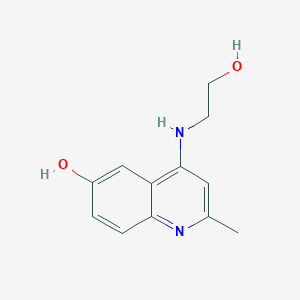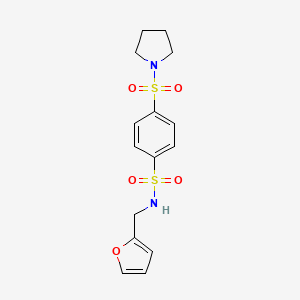
(2R)-flavan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-flavan is the (R)-enantiomer of flavan. It is an enantiomer of a (2S)-flavan.
Applications De Recherche Scientifique
Cardiovascular Health
(2R)-flavan, a subclass of flavonoids, has been linked to cardiovascular health. Research indicates that certain flavonoids, including (2R)-flavan, may positively impact heart health by modulating biological processes. Specifically, flavonoids are associated with heart health benefits, prompting discussions on dietary recommendations for bioactive components like flavonoids to promote heart health (Erdman et al., 2007).
Periodontal Health
Flavan-3-ols and their oligomeric forms, proanthocyanidins, which include (2R)-flavan, exhibit antibacterial properties significant in preventing and treating periodontal diseases. These compounds from fruits, tea, and medicinal herbs show potential in inhibiting pathogens causing periodontitis, showcasing their importance in dental health (Nawrot-Hadzik et al., 2020).
Diabetes and Metabolic Health
Studies indicate a link between the intake of flavan-3-ols, including (2R)-flavan, and a reduced risk of type 2 diabetes and cardiovascular diseases. Anthocyanidins from berries and flavan-3-ols from green tea and cocoa are specifically noted for their potential in lowering the risk of these conditions (van Dam et al., 2013). Additionally, flavan-3-ols are part of dietary guidelines focused on improving cardiometabolic outcomes, with recommendations for daily intake to enhance heart health and metabolic markers (Crowe-White et al., 2022).
Cancer Prevention
Flavan-3-ols have shown potential in cancer prevention. A meta-analysis of epidemiologic studies suggests a significant inverse association between flavan-3-ols intake and overall cancer risk, with specific protective effects observed in various cancer types such as rectal, oropharyngeal, laryngeal, breast, and stomach cancers (Lei et al., 2016).
Propriétés
Nom du produit |
(2R)-flavan |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(2R)-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2/t15-/m1/s1 |
Clé InChI |
QOLIPNRNLBQTAU-OAHLLOKOSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2O[C@H]1C3=CC=CC=C3 |
SMILES |
C1CC2=CC=CC=C2OC1C3=CC=CC=C3 |
SMILES canonique |
C1CC2=CC=CC=C2OC1C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1227215.png)
![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)



![(E)-3-(5-bromofuran-2-yl)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B1227227.png)


![2-[[2-Oxo-2-[4-[5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepan-1-yl]ethyl]thio]acetic acid](/img/structure/B1227232.png)
![3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester](/img/structure/B1227233.png)
![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)
![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)
![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)
